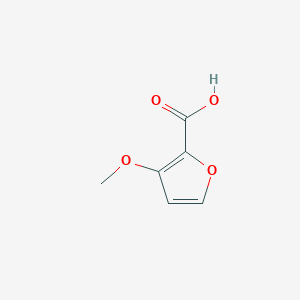

3-Methoxyfuran-2-carboxylic acid

Description

Significance of Furan-2-carboxylic Acid Scaffolds in Organic Chemistry Research

The furan-2-carboxylic acid scaffold is a fundamental building block in the world of organic chemistry. numberanalytics.comwikipedia.org Its importance is rooted in its presence in a multitude of biologically active molecules and its adaptability as a starting material for more complex chemical structures. The furan (B31954) ring, an aromatic five-membered heterocycle containing an oxygen atom, provides a unique electronic and structural framework. numberanalytics.comwikipedia.orgbritannica.com The carboxylic acid group at the 2-position serves as a versatile anchor for a wide array of chemical transformations, making it an invaluable tool for synthetic chemists.

Furan-2-carboxylic acid and its derivatives are key players in the development of new synthetic methodologies and are frequently employed in the total synthesis of natural products. Their utility is further underscored by their application in medicinal chemistry, where the furan nucleus is often incorporated into drug candidates to enhance their biological activity. nih.govnih.gov Phenotypic screening of furan-2-carboxylic acid derivatives has, for instance, led to the discovery of promising candidates for the treatment of type 2 diabetes mellitus. cymitquimica.com

Academic Importance of Substituted Furan Systems

The introduction of various functional groups onto the furan ring gives rise to a rich and diverse field of study within organic chemistry. nih.gov The nature and position of these substituents profoundly influence the electronic properties and reactivity of the furan core, allowing for fine-tuning of molecular behavior. numberanalytics.com This makes substituted furan systems excellent models for exploring fundamental concepts such as aromaticity, electrophilic substitution, and the influence of stereochemistry on reaction outcomes.

From a synthetic standpoint, substituted furans are crucial intermediates. chemistrywithdrsantosh.comorganic-chemistry.org The strategic placement of electron-donating or electron-withdrawing groups can direct the course of a reaction, enabling chemists to construct complex molecular architectures with a high degree of control. The study of these systems not only expands the synthetic chemist's toolbox but also deepens our understanding of the intricate interplay of electronic and steric effects in heterocyclic compounds.

Overview of 3-Methoxyfuran-2-carboxylic Acid within Heterocyclic Chemistry

While specific research data on this compound is not extensively available in publicly accessible literature, its chemical relatives provide insights into its potential properties and reactivity. For instance, related compounds like 3-(methoxycarbonyl)furan-2-carboxylic acid and 3-(methoxymethyl)furan-2-carboxylic acid have been documented. nih.govuni.lu The study of such analogs is crucial for predicting the behavior of lesser-known compounds and for designing new synthetic routes and potential applications. The broader family of furan carboxylic acids has been explored for various applications, including their role in the quality of bacterial culture media and as precursors to valuable chemicals. chemfaces.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxyfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c1-9-4-2-3-10-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGPESYUOIZORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 Methoxyfuran 2 Carboxylic Acid

Reactions Involving the Furan (B31954) Ring System

The reactivity of the furan ring in 3-methoxyfuran-2-carboxylic acid is significantly influenced by its substituents. The methoxy (B1213986) group at the C3 position is an electron-donating group, which activates the ring towards electrophilic attack. Conversely, the carboxylic acid group at the C2 position is an electron-withdrawing group, which deactivates the ring. The combination of these groups dictates the regioselectivity and feasibility of various transformations.

Electrophilic Aromatic Substitution Reactions

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS), typically at the C2 or C5 positions where the intermediate carbocation is most effectively stabilized by resonance. pearson.comchemicalbook.comquora.com In this compound, the C2 position is occupied. The directing effects of the existing substituents determine the position of further substitution.

The methoxy group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this molecule, this corresponds to the C2 and C4 positions. The carboxylic acid group (-COOH) is a deactivating group and a meta-director, which also points to the C4 position. Therefore, both groups cooperatively direct electrophilic attack to the C4 position. The C5 position, being an α-position, is also inherently reactive. However, the concerted directing effect towards C4 makes it the most probable site for substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. byjus.commasterorganicchemistry.com Due to the activating effect of the methoxy group, these reactions can often proceed under milder conditions than those required for less reactive aromatics like benzene.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile (E⁺) | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-3-methoxyfuran-2-carboxylic acid |

| Bromination | Br⁺ | 4-Bromo-3-methoxyfuran-2-carboxylic acid |

Ring-Opening Reactions

The furan ring is susceptible to cleavage under various conditions, a reaction that can be synthetically useful for accessing linear dicarbonyl compounds.

Under acidic aqueous conditions, furans can undergo ring-opening reactions. rsc.orgresearchgate.net The mechanism typically involves the protonation of the furan ring, which disrupts its aromaticity and makes it vulnerable to nucleophilic attack by water. For this compound, protonation at the C5 position would generate a stabilized carbocation intermediate. Subsequent attack by water and tautomerization leads to the formation of a γ-dicarbonyl compound. The specific product would be a substituted 4-keto-2-enoic acid derivative. The presence of substituents significantly influences the rate and outcome of this reaction. rsc.org

The furan nucleus can be cleaved by various oxidizing agents, a transformation that has found wide utility in synthetic organic chemistry for preparing 1,4-dicarbonyl compounds. organicreactions.org Common reagents for this purpose include ozone (O₃), potassium permanganate (KMnO₄), and meta-chloroperoxybenzoic acid (m-CPBA).

Ozonolysis : The reaction of this compound with ozone, followed by an oxidative workup (e.g., with hydrogen peroxide), would cleave both double bonds in the furan ring. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This process is expected to yield highly oxidized, linear products. Cleavage of the C2-C3 and C4-C5 bonds would likely lead to the formation of methyl oxalylacetate and oxalic acid, although the intermediates may be unstable and undergo further degradation.

Permanganate Oxidation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) can lead to the complete degradation of the furan ring, affording carboxylic acids. nih.govlibretexts.org This reaction leverages the furan ring as a masked dicarboxylic acid synthon. For this compound, this vigorous oxidation would likely result in smaller, highly oxidized fragments.

The initial products of oxidative ring cleavage, which are 1,4-dicarbonyl compounds, are valuable precursors for the synthesis of other five-membered heterocycles through reactions like the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org

Hydrogenation of the Furan Ring

The furan ring can be reduced to a tetrahydrofuran (B95107) ring through catalytic hydrogenation. This is a common transformation for furanic compounds, including those bearing carboxylic acid groups.

The catalytic hydrogenation of furan-2-carboxylic acids to their corresponding tetrahydrofuran-2-carboxylic acids is efficiently achieved using noble metal catalysts, particularly palladium on carbon (Pd/C). researchgate.netd-nb.info The carboxylic acid moiety is typically stable under these conditions.

The mechanism of furan hydrogenation on a palladium surface has been studied and is understood to proceed via the sequential addition of hydrogen atoms to the carbon atoms of the furan ring. rsc.org The reaction involves the adsorption of the furan ring onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms. Dihydrofuran and hydrofuran species are considered key intermediates in this process. rsc.org

Stereoselectivity is a crucial aspect of this reaction. Catalytic hydrogenation on a heterogeneous metal surface typically results in the syn-addition of hydrogen atoms, as both hydrogens are delivered from the catalyst surface to one face of the molecule. For this compound, this would lead to the formation of specific stereoisomers of 3-methoxytetrahydrofuran-2-carboxylic acid. The hydrogenation creates two new stereocenters at C2 and C3. The syn-addition of hydrogen across the C2-C3 double bond would preferentially form the cis-2,3-substituted tetrahydrofuran derivative. Further hydrogenation of the second double bond would also proceed with syn-addition. Asymmetric hydrogenation of furan carboxylic acids can be achieved with modest to good enantiomeric excess by using chiral modifiers, such as cinchonidine, with the palladium catalyst. researchgate.netresearchgate.net

Table 2: Summary of Catalytic Hydrogenation

| Substrate | Catalyst | Conditions | Product | Stereochemistry |

|---|

Ring Hydrogenolysis to Acyclic Compounds

The furan ring of this compound can be opened through a process called hydrogenolysis, which involves the cleavage of carbon-oxygen (C–O) bonds with the addition of hydrogen. This transformation converts the cyclic furan structure into an acyclic (linear) compound.

Selective hydrogenolysis of the Csp²–O bond in the furan ring is a key method for producing aliphatic alcohols and polyols from biomass-derived furanic compounds. nih.gov For furan-2-carboxylic acid (a related compound), this ring-opening can occur before the complete hydrogenation of the furan ring. d-nb.info Studies on similar furanic compounds show that the use of specific catalysts, such as platinum-iron (Pt-Fe) bimetallic catalysts on layered double hydroxide (B78521) supports, can achieve high selectivity for ring-opening products. nih.gov

The mechanism for this reaction involves the synergistic action of the catalyst components, which facilitate the formation of hydride-proton pairs from hydrogen. The hydride (H⁻) then acts as a nucleophile, attacking a carbon atom adjacent to the ring oxygen and initiating a ring-opening sequence. nih.gov The presence of the carboxylic acid group can influence the reactivity; however, studies on furan-2-carboxylic acid suggest that the carboxyl proton does not play a critical role in the hydrogenolysis process itself. d-nb.info

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group (–COOH) is a highly reactive functional group that serves as a primary site for chemical modification in this compound. Key transformations include esterification, amidation, and decarboxylation.

Esterification Reactions

Esterification is the process of converting a carboxylic acid into an ester. A widely used method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. jackwestin.com This reaction is a reversible equilibrium process where water is produced as a byproduct. gvsu.edu

The general reaction is as follows: RCOOH + R'OH ⇌ RCOOR' + H₂O

For this compound, this reaction would proceed by heating it with an alcohol (e.g., methanol or ethanol) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). gvsu.edu The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. gvsu.edu

| Reactant | Alcohol | Catalyst | Product |

| This compound | Methanol | H₂SO₄ (catalytic) | Methyl 3-methoxyfuran-2-carboxylate |

| This compound | Ethanol | H₂SO₄ (catalytic) | Ethyl 3-methoxyfuran-2-carboxylate |

Amidation and Peptide Coupling

The carboxylic acid group can be converted into an amide through a reaction with a primary or secondary amine. The direct reaction between a carboxylic acid and an amine is often difficult because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. jackwestin.com

To facilitate amide bond formation, "coupling reagents" are used to activate the carboxylic acid. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). jackwestin.com This methodology is fundamental in peptide synthesis, where the amide bond is known as a peptide bond.

The general process for the amidation of this compound is:

Activation of the carboxylic acid with a coupling reagent.

Reaction of the activated intermediate with an amine (R-NH₂).

| Reactant | Amine | Coupling Reagent | Product |

| This compound | Ammonia (NH₃) | DCC | 3-Methoxyfuran-2-carboxamide |

| This compound | Ethylamine (CH₃CH₂NH₂) | DCC | N-Ethyl-3-methoxyfuran-2-carboxamide |

Decarboxylation Processes

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing it as carbon dioxide (CO₂). jackwestin.com While simple aliphatic carboxylic acids are generally stable to heat, decarboxylation is often facilitated when there is an electron-withdrawing group or a group capable of stabilizing an intermediate carbanion at a position alpha or beta to the carboxyl group. researchgate.net

Heteroaromatic carboxylic acids, such as furan-2-carboxylic acids, can undergo decarboxylation, often requiring heat and sometimes a catalyst. The process involves the replacement of the –COOH group with a hydrogen atom. researchgate.net For heteroaromatic carboxylic acids, this transformation can be catalyzed by substances like silver carbonate (Ag₂CO₃) in the presence of an acid in a solvent like DMSO.

Reactions Involving the Methoxy Substituent

The methoxy group (–OCH₃) on the furan ring can also be a site for chemical transformation, primarily through demethylation.

Demethylation Strategies

Demethylation is the cleavage of the ether linkage to remove the methyl group, converting the methoxy group into a hydroxyl group (–OH). This reaction is a common and important transformation in organic synthesis. chem-station.com

Several reagents are effective for the cleavage of aryl methyl ethers, and the choice often depends on the other functional groups present in the molecule. reddit.com

Boron Tribromide (BBr₃): This is a powerful and widely used Lewis acid for ether cleavage. The reaction typically proceeds by forming a complex between the ether oxygen and the boron atom, followed by a nucleophilic attack of a bromide ion on the methyl group. chem-station.com The reaction is often performed at low temperatures due to the high reactivity of BBr₃. chem-station.com

Strong Brønsted Acids: Reagents like hydrobromic acid (HBr) can also be used for demethylation. chem-station.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group in an Sₙ2 reaction. chem-station.com

Lewis Acids: Other Lewis acids such as aluminum chloride (AlCl₃) can also facilitate demethylation, although they are generally less reactive than BBr₃. chem-station.comgoogle.com

| Reagent | Conditions | Product |

| Boron Tribromide (BBr₃) | Dichloromethane, -78°C to room temp. | 3-Hydroxyfuran-2-carboxylic acid |

| Hydrobromic Acid (47% aq. HBr) | Heat (reflux) | 3-Hydroxyfuran-2-carboxylic acid |

| Aluminum Chloride (AlCl₃) | Dichloromethane, heat | 3-Hydroxyfuran-2-carboxylic acid |

Influence of the Methoxy Group on Ring Reactivity

The reactivity of the furan ring in this compound is significantly influenced by the electronic properties of the methoxy (-OCH₃) substituent at the C3 position. The methoxy group exerts a dual electronic effect: a resonance effect and an inductive effect.

Conversely, the inductive effect of the methoxy group is electron-withdrawing due to the higher electronegativity of the oxygen atom compared to the carbon atom. However, in aromatic systems, the electron-donating resonance effect of the methoxy group typically dominates its inductive effect. Consequently, the methoxy group is considered an activating group for electrophilic aromatic substitution, increasing the rate of reaction.

The position of the methoxy group at C3 directs incoming electrophiles to specific positions on the furan ring. In a furan ring, electrophilic substitution preferentially occurs at the C2 and C5 positions, as the cationic intermediate formed by attack at these sites is more stable due to a greater number of resonance structures chemicalbook.com. In this compound, the C2 position is already occupied by the carboxylic acid group. The methoxy group at C3 strongly activates the ortho (C2 and C4) and para (C5, relative to the ring oxygen) positions. Given that C2 is substituted, the primary sites for electrophilic attack are the C4 and C5 positions. The powerful activating and directing influence of the methoxy group often overrides the directing effects of other substituents.

Table 1: Electronic Effects of the Methoxy Group on the Furan Ring

| Effect Type | Description | Impact on Ring Electron Density | Consequence for Reactivity |

| Resonance | Donation of oxygen lone pair electrons into the π-system. | Increases | Activates the ring for electrophilic substitution. |

| Inductive | Withdrawal of electron density due to oxygen's electronegativity. | Decreases | Deactivates the ring. |

| Overall Effect | The resonance effect is dominant. | Net Increase | The ring is activated towards electrophiles and deactivated towards nucleophiles. |

Table 2: Predicted Regioselectivity of Electrophilic Substitution

| Ring Position | Influence of C3-Methoxy Group (Activating) | Influence of C2-Carboxylic Acid Group (Deactivating) | Predicted Outcome for Electrophilic Attack |

| C4 | Activated (ortho position) | Weakly influenced (meta position) | A likely site for substitution. |

| C5 | Activated (para-like position) | Weakly influenced | A primary site for substitution. |

Derivatization and Structural Modification of 3 Methoxyfuran 2 Carboxylic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of 3-methoxyfuran-2-carboxylic acid serves as a versatile handle for the synthesis of ester and amide derivatives. These transformations are fundamental in medicinal chemistry and materials science, as they allow for the fine-tuning of physicochemical properties such as solubility, stability, and biological activity.

Standard esterification methods, such as the Fischer-Speier esterification, are applicable for the conversion of this compound to its corresponding esters. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukucalgary.ca This acid-catalyzed reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid. The general reaction is depicted below:

General scheme for Fischer-Speier esterification of this compound.

The synthesis of amide derivatives from this compound generally requires the activation of the carboxylic acid group to enhance its reactivity towards amines. nih.goviajpr.com Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of an amide bond under mild conditions. libretexts.org Another effective reagent for direct amidation is tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which has been shown to be efficient for a wide variety of carboxylic acids and amines. nih.gov The general scheme for the amidation reaction is as follows:

General scheme for the amidation of this compound using a coupling agent.

Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient synthesis of furan-containing amides and esters, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net

Introduction of Diverse Functional Groups on the Furan (B31954) Core

The furan ring of this compound and its derivatives is susceptible to various chemical modifications, allowing for the introduction of a wide array of functional groups. This functionalization is crucial for exploring the structure-activity relationships of these compounds and for developing new materials with tailored properties.

One important strategy for functionalizing the furan core is through C-H activation. For instance, palladium-catalyzed C-H arylation has been successfully employed for the C3-functionalization of benzofuran-2-carboxamides, a strategy that could potentially be adapted to 3-methoxyfuran-2-carboxamide derivatives. mdpi.com This reaction typically involves the use of a directing group to guide the metal catalyst to the desired C-H bond.

Furthermore, the furan ring can participate in hydroarylation reactions. For example, 3-(furan-2-yl)propenoic acids and their esters have been shown to react with arenes in the presence of a Brønsted superacid like triflic acid (TfOH) to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov This method allows for the introduction of aryl groups onto the carbon atom adjacent to the furan ring.

Development of Complex Molecular Architectures Incorporating this compound Subunits

The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the synthesis of more complex molecular architectures. These larger molecules often exhibit interesting biological activities and material properties.

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules from simple starting materials in a single synthetic operation. While specific examples starting from this compound are not extensively documented, the principles of MCRs can be applied. For instance, furan derivatives have been utilized in the synthesis of biologically active molecules through MCRs, suggesting the potential for similar applications with this compound. mdpi.com

The synthesis of elaborate benzofuran-2-carboxamide (B1298429) derivatives has been achieved through a combination of directed C-H arylation and subsequent transamidation, demonstrating a modular approach to building molecular complexity. mdpi.com This strategy could potentially be extended to the furan series, allowing for the creation of a library of complex molecules based on the 3-methoxyfuran-2-carboxamide core.

Synthesis of Stereoisomeric Furan-Based Compounds

The development of stereoselective synthetic methods is paramount for the preparation of enantiomerically pure compounds, which is often a critical requirement for pharmaceutical applications. While the direct stereoselective synthesis of derivatives from this compound is not widely reported, general strategies for the stereocontrolled synthesis of furan derivatives can be considered.

For example, a formal [3+2]-cycloaddition reaction involving Lewis acid mediation between α-silyloxy aldehydes and styrenes has been developed to produce 3-alkyl-2-aryltetrahydrofuran-4-ols with high stereoselectivity. nih.gov Such methodologies, which create stereocenters on a furan-like ring system, highlight the potential for developing stereoselective routes to derivatives of this compound.

The inherent chirality of natural products can also be exploited to induce stereoselectivity in reactions involving furan rings. The synthesis of complex natural products often involves intricate stereocontrolled steps, and the principles learned from these syntheses can be applied to the development of stereoselective transformations of simpler furan-based starting materials.

Research Applications in Molecular Design and Chemical Synthesis

Utilization as Organic Building Blocks for Advanced Synthesis

Carboxylic acids, particularly those derived from biomass, are considered valuable building blocks in organic synthesis due to their functional groups that allow for a variety of chemical transformations. nih.govenamine.net Furan-based carboxylic acids, in particular, serve as versatile precursors for a range of chemicals and materials. nih.gov

While there is a lack of specific studies detailing the use of 3-Methoxyfuran-2-carboxylic acid as a building block for advanced synthesis, the broader class of furan (B31954) carboxylic acids is well-established. For instance, 2,5-Furandicarboxylic acid (FDCA) is a highly prominent building block derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) and is used to synthesize a variety of monomers and polymers. nih.gov Microbiologically produced oxo- and hydroxy-carboxylic acids are also recognized for their potential as educts in the synthesis of complex heterocycles. nih.gov The reactivity of the furan ring and the carboxylic acid group suggests potential for compounds like this compound to be used in similar synthetic strategies, though specific examples are not documented in current literature.

Role in the Design of Novel Chemical Scaffolds

Chemical scaffolds are core molecular structures upon which combinatorial chemistry builds diverse libraries of compounds for applications such as drug discovery. The design of novel scaffolds is crucial for exploring new chemical space.

There is no available research that specifically documents the use of This compound in the design of new chemical scaffolds. Research in this area tends to focus on other heterocyclic systems. For example, novel benzofuran (B130515) derivatives have been designed and synthesized as potent inhibitors for specific biological targets. nih.gov Similarly, complex macrocyclic structures like triazacyclophane-based scaffolds have been developed for creating artificial receptors and protein mimics. nih.gov While the furan nucleus is a common element in many biologically active molecules, the specific contribution of the 3-methoxy-2-carboxylic acid substitution pattern to scaffold design has not been explored.

Precursors in Polymer and Materials Science Research

The search for sustainable alternatives to petroleum-based polymers has driven significant research into monomers derived from renewable resources.

This compound is not mentioned in the existing literature as a precursor for polymer or materials science applications. This field is largely dominated by its isomer, 2,5-furandicarboxylic acid (FDCA) . nih.govelsevierpure.com FDCA is considered a top bio-based platform chemical and a direct replacement for petroleum-derived terephthalic acid (TPA) in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). The resulting polymer, polyethylene furanoate (PEF), exhibits superior barrier properties and is a major focus of sustainable polymer research. elsevierpure.comrsc.org The synthesis of polymers from carboxylic acid monomers is a well-established industrial process, but the specific polymerization or material application of this compound remains an unresearched area. google.com

Contributions to Sustainable Chemical Production from Biomass Feedstocks

The conversion of lignocellulosic biomass into value-added platform chemicals is a cornerstone of creating a sustainable chemical industry. This process aims to replace fossil fuel feedstocks with renewable sources. udel.edu

There are no documented pathways for the sustainable production of This compound from biomass feedstocks. Research into biomass valorization heavily concentrates on the production of C5 and C6 platform molecules like furfural (B47365) (from hemicellulose) and 5-hydroxymethylfurfural (HMF) (from cellulose). mdpi.comdntb.gov.ua These molecules are then converted into a variety of other chemicals, including the aforementioned 2,5-furandicarboxylic acid (FDCA). rsc.orgrsc.org The development of catalytic routes to produce carboxylic acids from biomass is an active field of research, but these efforts are directed towards compounds with established large-scale applications, such as acrylic acid and adipic acid, or direct biomass derivatives like FDCA. rsc.orgresearchgate.netillinois.edu

Theoretical and Computational Investigations of this compound and its Analogs

Theoretical and Computational Investigations of 3 Methoxyfuran 2 Carboxylic Acid and Its Analogs

Quantum Chemical Studies on Electronic Structure and Reactivityarxiv.orgresearchgate.net

Quantum chemical studies provide profound insights into the electronic structure and reactivity of molecules like 3-methoxyfuran-2-carboxylic acid. These computational methods allow for the examination of molecular properties that are often difficult to probe experimentally. arxiv.org Such studies are crucial for understanding the intrinsic nature of the molecule and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Calculationsarxiv.orgresearchgate.net

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a versatile tool for predicting various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties. mdpi.comnih.gov DFT calculations have been successfully applied to various carboxylic acids and their derivatives to understand their physicochemical properties. researchgate.netmdpi.com

DFT methods, such as those employing the B3LYP functional, are also used to calculate electronic properties like ionization potential and electron affinity, which are crucial for understanding the reactivity of a molecule. mdpi.commdpi.com The inclusion of solvent models, like the Polarized Continuum Model (PCM), allows for the calculation of properties in solution, providing a more realistic representation of chemical processes. researchgate.net

Frontier Molecular Orbital (FMO) Analysisresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

FMO analysis is a powerful tool for understanding various chemical reactions, including cycloadditions and sigmatropic rearrangements. wikipedia.orgyoutube.com By examining the energies and symmetries of the HOMO and LUMO, one can predict whether a reaction is allowed and what the preferred stereochemical outcome will be. wikipedia.orgyoutube.com For example, in the context of cycloaddition reactions, the interaction between the HOMO of one component and the LUMO of the other determines the feasibility and regioselectivity of the reaction. wikipedia.org

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's stability and reactivity. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com Computational studies on various organic molecules have utilized FMO analysis to rationalize their observed reactivity patterns. nih.gov

Molecular Electrostatic Potential (MESP) Mappingresearchgate.net

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. researchgate.net The MESP map displays regions of positive and negative electrostatic potential on the molecular surface, indicating areas that are prone to electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.net

The red regions on an MESP map represent areas of negative potential, rich in electrons, and are therefore attractive to electrophiles. researchgate.net Conversely, blue regions indicate positive potential, are electron-deficient, and are susceptible to attack by nucleophiles. researchgate.netmdpi.com The MESP is a powerful descriptor for understanding intermolecular interactions and has been used to study the structure-activity relationships of various compounds. mdpi.comnih.gov For example, in a study of 3-methoxy flavone (B191248) derivatives, MESP maps were used to correlate the anti-picornavirus activities of the compounds with the negative potential regions near the 3-methoxy group. nih.gov

MESP analysis has also been employed to understand the reactivity and regioselectivity of cycloaddition reactions by illustrating the electrostatic potential on the surfaces of the reactants. researchgate.net This method provides a visual and intuitive way to comprehend the electronic factors governing chemical reactions.

Mechanistic Studies of Reactions involving Furan (B31954) Carboxylic Acids

Mechanistic studies of reactions involving furan carboxylic acids are crucial for optimizing reaction conditions and developing new synthetic methodologies. A significant area of research is the oxidation of furan derivatives to produce valuable chemicals like 2,5-furandicarboxylic acid (FDCA), a renewable alternative to terephthalic acid. mdpi.comresearchgate.net

One studied reaction pathway involves the aerobic oxidation of 2,5-bis(hydroxymethyl)furan (BHMF) to FDCA. mdpi.com Kinetic studies have shown that this oxidation proceeds through several intermediate steps, with the oxidation of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) being the rate-determining step. mdpi.com The reaction conditions, such as temperature and oxygen pressure, have a significant impact on the yield of FDCA. mdpi.com

Another approach to synthesizing FDCA involves the electrochemical carboxylation of furan derivatives. acs.org This method offers an alternative to traditional oxidation processes and can be carried out under milder conditions. acs.org The mechanism involves the electrochemical reduction of a brominated furan derivative to form an anionic intermediate that then reacts with carbon dioxide. acs.org

Furthermore, furan carboxylic acids and their derivatives can act as dienes in Diels-Alder reactions. rsc.org Despite the electron-withdrawing nature of the carboxylic acid group, these compounds can undergo cycloaddition with suitable dienophiles, particularly in aqueous solutions which can enhance the reaction rate. rsc.org This opens up possibilities for the synthesis of a variety of cyclic compounds from biomass-derived furans. rsc.org

Investigation of Non-Covalent Interactions and Intermolecular Forcesresearchgate.net

Non-covalent interactions, while weaker than covalent bonds, play a critical role in determining the structure, stability, and function of molecules. openstax.orgunizin.org These interactions include dipole-dipole forces, dispersion forces (also known as London dispersion forces), and hydrogen bonds. openstax.orglibretexts.org

Dipole-dipole forces arise from the electrostatic attraction between the positive end of one polar molecule and the negative end of another. openstax.orglibretexts.org

Dispersion forces are present in all molecules and result from temporary fluctuations in electron distribution, creating instantaneous dipoles that induce dipoles in neighboring molecules. openstax.orgunizin.org

Hydrogen bonds are a particularly strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (like oxygen or nitrogen) and is attracted to another electronegative atom nearby. openstax.orglibretexts.org

In the context of this compound, the presence of the carboxylic acid and methoxy (B1213986) groups allows for various non-covalent interactions. The carboxylic acid group can act as both a hydrogen bond donor (through the hydroxyl hydrogen) and a hydrogen bond acceptor (through the carbonyl oxygen and the hydroxyl oxygen). unizin.orglibretexts.org The methoxy group's oxygen can also act as a hydrogen bond acceptor. These interactions are crucial in determining the solid-state structure and solubility of the compound.

The study of non-covalent interactions is essential for understanding biological systems, where they govern processes like protein folding and drug-receptor binding. openstax.orgnih.gov Computational methods, including machine learning, are increasingly being used to predict and analyze these complex interactions. nih.gov

Prediction of Spectroscopic Parameters via Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

The process typically involves optimizing the molecular geometry of the compound using a specific DFT functional and basis set. nih.govmdpi.com Following optimization, vibrational frequencies can be calculated. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental data. nih.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The accuracy of these predictions can be improved by considering the solvent environment through continuum solvation models. nih.gov Comparing the calculated spectroscopic data with experimental results provides a powerful means of structural elucidation and confirmation. nih.gov

For example, a comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid involved the calculation of its vibrational frequencies and NMR chemical shifts, which contributed to the structural confirmation of the compound. nih.gov Such computational studies provide a bridge between theoretical models and experimental observations, enhancing our understanding of molecular structure and properties.

Future Research Directions

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The sustainable production of 3-methoxyfuran-2-carboxylic acid and its derivatives is paramount. Future research should prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, particularly atom economy.

Current State and Future Goals:

| Aspect | Current Approaches | Future Research Goals |

| Starting Materials | Often reliant on petroleum-based precursors. | Utilization of renewable biomass-derived feedstocks like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netresearchgate.netmdpi.com |

| Synthetic Methods | Multi-step syntheses with potential for significant waste generation. | Development of one-pot or tandem reactions that minimize intermediate isolation and purification steps. acs.orgorganic-chemistry.org |

| Catalysis | Use of stoichiometric reagents and precious metal catalysts. | Exploration of earth-abundant metal catalysts, organocatalysts, and biocatalytic methods to improve sustainability and reduce costs. organic-chemistry.orgrsc.org |

| Atom Economy | Can be low, with a significant portion of reactant atoms not incorporated into the final product. | Designing synthetic pathways with perfect or near-perfect atom economy, where all reactant atoms are integrated into the desired product. acs.orgmdpi.comnih.gov |

Research into metal-free synthetic methods, such as those involving intramolecular aziridine (B145994) ring openings, has shown promise in achieving high atom economy for furan (B31954) derivatives. acs.org Similarly, 1,3-dipolar cycloaddition reactions have demonstrated the potential for perfect atom economy in the synthesis of complex furan structures. mdpi.comnih.gov Adapting these principles to the specific synthesis of this compound will be a key challenge.

Exploration of Novel Reactivity and Cascade Transformations

The reactivity of the furan ring, coupled with the directing and activating effects of the methoxy (B1213986) and carboxylic acid groups, makes this compound a versatile substrate for exploring novel chemical transformations.

Future research should focus on:

Cascade Reactions: Designing multi-step reactions that occur in a single pot, triggered by a single event. This approach can significantly increase synthetic efficiency by reducing the number of separate operations. Enzyme cascade reactions, for instance, have been successfully used to synthesize furandicarboxylic acid (FDCA) from HMF. rsc.orgdntb.gov.uaresearchgate.net

Domino Reactions: Investigating sequences where the first reaction sets up the functionality for the subsequent transformation. Base-promoted domino reactions have proven effective for synthesizing polysubstituted furans from simple starting materials. organic-chemistry.org

Tandem Reactions: Exploring linked reactions that proceed sequentially without the isolation of intermediates. A Pd-catalyzed bromination-hydroxycarbonylation tandem reaction has been developed for the one-pot synthesis of 2,5-furandicarboxylic acid from 2-furoic acid. nih.gov

The unique electronic properties of the substituted furan ring in this compound could be harnessed to develop novel cascade and tandem processes, leading to the efficient synthesis of complex molecules.

Integration of this compound into Supramolecular Chemistry

The ability of molecules to self-assemble into larger, ordered structures is the foundation of supramolecular chemistry. The functional groups on this compound—the furan ring, the methoxy group, and the carboxylic acid—provide multiple points for non-covalent interactions, making it an attractive building block for supramolecular architectures.

Key research avenues include:

Molecular Recognition: Investigating how this compound interacts with other molecules through hydrogen bonding, π-π stacking, and other non-covalent forces. Studies on other furan derivatives have shown that the furan ring itself plays a crucial role in molecular recognition through CH-π interactions. nih.gov

Self-Assembly: Exploring the conditions under which this compound can self-assemble into well-defined structures like nanotubes, vesicles, or gels.

Host-Guest Chemistry: Utilizing the compound as a guest molecule within larger host structures, or as a component of a host designed to bind specific guest molecules. Porous crystalline probes have been used to visualize the non-covalent interactions of various furan derivatives. nih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships and Reaction Prediction

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound.

Future computational studies should aim to:

Elucidate Reaction Mechanisms: Use quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction pathways and transition states, providing insights into the mechanisms of known and novel reactions. nih.govmanchester.ac.uk

Predict Reactivity: Develop quantitative structure-activity relationship (QSAR) models to predict the reactivity of this compound and its derivatives in various chemical transformations.

Design Novel Catalysts: Employ computational screening to identify promising catalysts for the synthesis and functionalization of this compound.

Simulate Supramolecular Assembly: Use molecular dynamics simulations to model the self-assembly processes and predict the structures of resulting supramolecular architectures. ReaxFF molecular dynamics simulations have been used to study Diels-Alder reactions involving furan for creating self-healing polymer networks. acs.org

These computational approaches will accelerate the discovery and optimization of new applications for this compound.

Contribution to Circular Economy Principles through Furanic Compound Research

Furanic compounds, often derivable from biomass, are at the forefront of efforts to establish a circular economy, moving away from a linear model of production and consumption. researchgate.nethoop-hub.eu Research on this compound can contribute significantly to this paradigm shift.

Key contributions include:

Bio-based Feedstocks: Developing efficient methods to synthesize this compound from renewable biomass sources, such as agricultural and food residues. mdpi.comrsc.orgrsc.org This reduces reliance on fossil fuels and contributes to a more sustainable chemical industry. nih.gov

Platform for Value-Added Chemicals: Utilizing this compound as a versatile platform molecule for the synthesis of a wide range of valuable chemicals, including pharmaceuticals, agrochemicals, and polymers. researchgate.netrsc.orgresearchgate.net

Recyclable Materials: Investigating the incorporation of the furan moiety into polymers to create materials with enhanced recyclability. The reversible nature of the Diels-Alder reaction with furans is a key area of interest for developing self-healing and recyclable polymers. acs.org

By focusing on the entire lifecycle of this compound, from its synthesis from renewable resources to its application in recyclable materials, research can help to close the loop and advance the principles of a circular economy. rsc.org

Q & A

Q. What are the recommended synthetic routes for 3-Methoxyfuran-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of substituted furan carboxylic acids typically involves condensation reactions or oxidation of furan derivatives. For example, 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid is synthesized using alkaline reagents (e.g., NaOH or K₂CO₃) to promote nucleophilic substitution between 2,4-dichlorophenol and furan-2-carboxylic acid derivatives . For this compound, analogous methods could involve methoxy group introduction via alkylation or etherification. Optimization includes controlling temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy (–OCH₃) and carboxylic acid (–COOH) groups. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected m/z: 156.04 for C₆H₆O₄).

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (C–O stretching of methoxy group) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in substitution and oxidation reactions?

The electron-donating methoxy group activates the furan ring toward electrophilic substitution at the 5-position, while the carboxylic acid group directs reactivity. For example:

- Oxidation : Using KMnO₄ in acidic conditions may decarboxylate the compound to form 3-methoxyfuran derivatives. Controlled oxidation with CrO₃ could yield diketones or quinones .

- Substitution : Amidation via coupling agents (e.g., EDCI/HOBt) converts the carboxylic acid to amides for biological screening. Methoxy group demethylation (using BBr₃) enables further functionalization .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations can model:

- Electrostatic Potential (ESP) : To identify nucleophilic/electrophilic regions for target binding.

- ADMET Properties : Tools like SwissADME predict bioavailability, logP (lipophilicity), and metabolic stability.

- Molecular Docking : Virtual screening against enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. For example, furan derivatives with methoxy groups show affinity for hydrophobic enzyme pockets .

Q. How should researchers address contradictory data in stability studies of this compound?

Conflicting stability reports may arise from:

- pH Sensitivity : Carboxylic acid groups degrade under strong acidic/basic conditions. Stability testing in buffers (pH 4–8) is recommended .

- Light/Temperature : Accelerated degradation studies (40–60°C, UV light exposure) can identify decomposition products via LC-MS .

- Contradictory Toxicity Data : Cross-validate using in vitro assays (e.g., Ames test for mutagenicity) and compare with structurally similar compounds like 5-Ethylfuran-2-carboxylic acid .

Methodological Challenges and Solutions

Q. What strategies improve the yield of this compound in multi-step syntheses?

Q. How can researchers mitigate safety risks when handling this compound?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO₂ during decarboxylation) .

- Spill Management : Neutralize acids with sodium bicarbonate and adsorb with inert materials (vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.